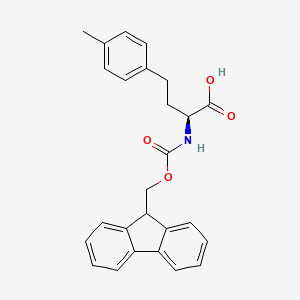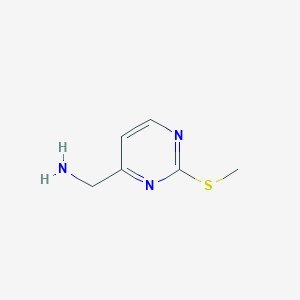
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Vue d'ensemble
Description
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, also known as 4-Fluorocylopropanamine HCl, is a cyclopropanamine derivative that has been studied for its potential use in a variety of scientific research applications. This compound has been synthesized from 4-fluorobenzaldehyde and cyanoacetylene in the presence of a palladium catalyst. It has been demonstrated to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
- The compound has been investigated for its potential as a neurokinin-1 receptor antagonist. It shows high affinity, oral activity, and effectiveness in pre-clinical tests for conditions like emesis and depression (Harrison et al., 2001).
Interaction with 5-HT(1A) Receptors
- Variants of the compound, specifically those with fluorophenyl groups, have been studied for their ability to interact with 5-HT(1A) receptors, showing variable affinity based on the presence of electron-withdrawing or electron-rich aryl groups (Vallgårda et al., 1996).
Antitumor Activity in Platinum(II) Complexes
- Enantiomerically pure derivatives have been synthesized and assessed for antitumor activity, particularly in the context of breast cancer cell lines. The specific configuration of these compounds significantly influences their cytotoxicity (Dufrasne et al., 2002).
Potential in Anticancer Clinical Trials
- Derivatives of this compound have been synthesized for use as antitumor agents, showing promising results in animal models and potential for further development in clinical trials (Chou et al., 2010).
Inhibition of Monoamine Oxidases
- Fluorinated phenylcyclopropylamines, including related compounds, have been studied for their inhibitory action on monoamine oxidases (MAO A and B), which could have implications in treating various neurological conditions (Yoshida et al., 2004).
Synthesis of 5-HT Receptor Agonists
- The compound has been used in the synthesis of potent 5-HT receptor agonists, demonstrating the importance of its stereochemistry in biological activity (Xin, 1999).
Biocatalytic Asymmetric Synthesis
- Biocatalytic methods have been employed for the asymmetric synthesis of derivatives of this compound, highlighting its application in creating chiral intermediates for drug development (Zhu et al., 2018).
Neuroprotective Effects
- Derivatives of this compound have been explored for their neuroprotective effects, particularly in models of cerebral ischemia, suggesting potential applications in neurological therapeutics (Hicks et al., 2000).
Propriétés
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPBZLHQLCAFOQ-OULXEKPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26568-26-3 | |
| Record name | rac-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride](/img/structure/B3067602.png)
![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-diphenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067615.png)
![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)
![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)
![(11aR)-3,7-Bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin](/img/structure/B3067626.png)


![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)

![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)
